molecular formula C13H13N3OS B2842696 Quinoxalin-2-yl(thiomorpholino)methanone CAS No. 2320376-13-2

Quinoxalin-2-yl(thiomorpholino)methanone

Cat. No.: B2842696
CAS No.: 2320376-13-2
M. Wt: 259.33
InChI Key: QAVZRUAJSAZGEL-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl(thiomorpholino)methanone is an organic compound that features a quinoxaline ring fused with a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(thiomorpholino)methanone typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with thiomorpholine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Quinoxalin-2-yl(thiomorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    Quinoxalin-2-yl(phenyl)methanone: Similar in structure but with a phenyl group instead of a thiomorpholine moiety.

    Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Features an indole ring fused with the quinoxaline structure.

    Quinoxalin-2-yl(morpholino)methanone: Contains a morpholine ring instead of thiomorpholine.

Uniqueness: Quinoxalin-2-yl(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

quinoxalin-2-yl(thiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZRUAJSAZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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